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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(1-Methylethylidene)-cyclohexanone, with the CAS number 13747-73-4, is an organic

compound belonging to the family of α,β-unsaturated ketones.[1] Its structure consists of a

cyclohexanone ring substituted with an isopropylidene group at the alpha position. This

compound is also known by its synonyms, 2-isopropylidenecyclohexanone and 2-(propan-2-

ylidene)cyclohexanone.[2][3] It typically appears as a colorless to pale yellow liquid and

possesses a distinctive ketone-like odor.[2] While its primary applications are in synthetic

organic chemistry, potentially as a fragrance or flavoring agent, or as an intermediate in the

synthesis of more complex molecules, its biological profile remains largely unexplored.[2] This

technical guide provides a comprehensive overview of its known chemical and physical

properties, a plausible synthetic route, and analytical methodologies.

Chemical and Physical Properties
The majority of the available data on the physicochemical properties of 2-(1-methylethylidene)-

cyclohexanone is derived from computational models, with some experimental data available.

These properties are crucial for its handling, application in synthesis, and for predicting its

behavior in various chemical and biological systems.
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Table 1: Physicochemical Properties of 2-(1-Methylethylidene)-cyclohexanone
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Property Value Unit Source (Method)

Identifiers

CAS Number 13747-73-4 - [4]

Molecular Formula C₉H₁₄O - [3][4]

Molecular Weight 138.21 g/mol [4]

IUPAC Name

2-propan-2-

ylidenecyclohexan-1-

one

- [4]

InChI

InChI=1S/C9H14O/c1

-7(2)8-5-3-4-6-

9(8)10/h3-6H2,1-2H3

- [3]

InChIKey
MMTBDIDPDFBJIC-

UHFFFAOYSA-N
- [3]

SMILES
CC(=C1CCCCC1=O)

C
- [4]

Physical Properties

Boiling Point (Normal) 503.88 K [5] (Joback Method)

Melting Point (Normal) 267.43 K [5] (Joback Method)

Water Solubility

(log10ws)
-2.62 mol/l [5] (Crippen Method)

Octanol/Water

Partition Coefficient

(logP)

2.4 - [4] (XLogP3)

Thermodynamic

Properties

Enthalpy of

Vaporization (hvap)
41.48 kJ/mol [5] (Joback Method)
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Enthalpy of Fusion

(hfus)
8.35 kJ/mol [5] (Joback Method)

Standard Gibbs Free

Energy of Formation

(gf)

-28.62 kJ/mol [5] (Joback Method)

Enthalpy of Formation

at Standard

Conditions (hf)

-225.89 kJ/mol [5] (Joback Method)

Analytical Properties

Kovats Retention

Index (Standard non-

polar)

1099 - [4] (Experimental)

Synthesis and Experimental Protocols
While a specific, detailed, and published experimental protocol for the synthesis of 2-(1-

methylethylidene)-cyclohexanone is not readily available in the reviewed literature, a plausible

and widely used method for its preparation would be the Wittig reaction. This reaction is a

cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a

ketone or aldehyde with a phosphonium ylide.

Proposed Synthesis via Wittig Reaction
The synthesis of 2-(1-methylethylidene)-cyclohexanone can be envisioned to proceed from

cyclohexane-1,2-dione and isopropylidene triphenylphosphorane (a Wittig reagent).

Reaction Scheme:

Cyclohexane-1,2-dione + Isopropyltriphenylphosphonium bromide --(Base)--> 2-(1-

Methylethylidene)-cyclohexanone + Triphenylphosphine oxide + Salt

Diagram of Proposed Synthesis Workflow

Caption: A flowchart illustrating the proposed two-stage synthesis of 2-(1-methylethylidene)-

cyclohexanone using a Wittig reaction.
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Hypothetical Experimental Protocol for Synthesis
Materials:

Isopropyltriphenylphosphonium bromide

Dry tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Cyclohexane-1,2-dione

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium bromide and dry

THF. Cool the resulting suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in

hexanes dropwise while maintaining the temperature at 0 °C. The formation of the orange-

red ylide should be observed. Allow the mixture to stir at this temperature for 1 hour.

Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add a solution of cyclohexane-

1,2-dione in dry THF dropwise. After the addition is complete, allow the reaction mixture to

warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or

ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄,

filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-
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(1-methylethylidene)-cyclohexanone.

Analytical Characterization Protocols
Gas Chromatography-Mass Spectrometry (GC-MS):

Objective: To determine the purity of the compound and confirm its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injection: Split/splitless injector.

Temperature Program: A suitable temperature gradient, for example, starting at 50 °C,

holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

MS Detection: Electron ionization (EI) at 70 eV.

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 138,

corresponding to the molecular weight of C₉H₁₄O.[1] Fragmentation patterns characteristic of

α,β-unsaturated ketones would also be expected.

Infrared (IR) Spectroscopy:

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or in a suitable solvent (e.g.,

CCl₄).

Expected Absorptions:

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the

α,β-unsaturated ketone.
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A medium absorption band around 1640-1650 cm⁻¹ for the C=C stretch of the

isopropylidene group.

Strong absorption bands in the range of 2850-3000 cm⁻¹ due to C-H stretching of the alkyl

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the detailed structure of the molecule by observing the chemical

environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR) Expected Signals:

Two singlets in the region of δ 1.8-2.2 ppm, corresponding to the two diastereotopic

methyl groups of the isopropylidene moiety.

Multiplets in the region of δ 1.5-2.5 ppm for the protons of the cyclohexanone ring. The

protons alpha to the carbonyl group would be expected to be the most deshielded.

¹³C NMR (Carbon-13 NMR) Expected Signals:

A signal in the region of δ 190-200 ppm for the carbonyl carbon.

Signals for the two carbons of the C=C double bond in the olefinic region (δ 120-140 ppm).

Signals for the methyl carbons of the isopropylidene group in the aliphatic region (δ 20-30

ppm).

Signals for the methylene carbons of the cyclohexanone ring in the aliphatic region.

Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant lack of information regarding

the biological activity of 2-(1-methylethylidene)-cyclohexanone. There are no published studies
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detailing its effects on biological systems, its mechanism of action, or its involvement in any

signaling pathways. The compound has been reported to be a constituent of Crocus sativus

(saffron), but its function within the plant or any potential pharmacological effects have not been

elucidated.[4]

Given the absence of data on its biological activity, no signaling pathway diagrams can be

provided. Research into the biological effects of this compound could be a potential area for

future investigation, particularly given the known bioactivities of other cyclohexanone

derivatives.

Safety and Handling
As with any chemical compound, 2-(1-methylethylidene)-cyclohexanone should be handled

with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal

protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For

detailed safety information, the Safety Data Sheet (SDS) for this compound should be

consulted.

Conclusion
2-(1-Methylethylidene)-cyclohexanone (CAS: 13747-73-4) is a well-characterized organic

compound from a physicochemical standpoint, with most data originating from computational

methods. Its synthesis is plausibly achieved through standard organic reactions like the Wittig

reaction. However, a critical knowledge gap exists concerning its biological activity. For

researchers in drug discovery and development, this compound represents a largely

unexplored chemical entity. Future studies are warranted to investigate its potential biological

effects and to determine if its α,β-unsaturated ketone moiety, a common feature in bioactive

molecules, confers any interesting pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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